Sodium 4-nitrophenolate
Overview
Description
Sodium 4-nitrophenolate is a chemical compound that has been studied for its potential applications in various fields, including catalysis and nonlinear optics. It is known to interact with other substances, such as crown ethers, which can affect its solubility and electronic absorption spectrum in different solvents . The compound forms a herringbone structure when crystallized as sodium 4-nitrophenolate 4-nitrophenol dihydrate, which exhibits quadratic nonlinear optical properties .
Synthesis Analysis
The synthesis of sodium 4-nitrophenolate dihydrate (NPNa) has been achieved in methanol, resulting in transparent single crystals suitable for optical applications. The process involves slow solvent evaporation, which is a common technique for growing single crystals of many compounds .
Molecular Structure Analysis
Sodium 4-nitrophenolate dihydrate crystallizes in a monoclinic symmetry with a unique herringbone motif. This structure is composed of two distinct organic chromophores and inorganic chains of NaO6 edge-shared octahedra, which are assembled through a short hydrogen bond network. The presence of a shared proton between the two chromophores is a notable feature of this structure .
Chemical Reactions Analysis
The compound has been observed to participate in catalytic reactions, such as the reduction of 4-nitrophenol (4-NP) with sodium borohydride (NaBH4). The catalytic activity of nanoparticles stabilized by sodium rhodizonate, which is a different compound, was measured, and the rate constants for the reduction of 4-NP were determined . Although sodium 4-nitrophenolate itself was not the catalyst, this study provides insight into the types of reactions that related nitrophenolate compounds can be involved in.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 4-nitrophenolate dihydrate have been extensively characterized. The crystal exhibits high transparency in the 1500 to 300 nm range and possesses a high degree of polarizability, which is significant for nonlinear optical applications. The microhardness of the crystal increases with the applied load, and the hardness number is higher for crystals grown in methanol compared to those grown in water. The electrical conductivity and dielectric constant have been evaluated, indicating low dielectric constant and conductivity values. Additionally, the crystal shows photoconductive properties when exposed to light, which is attributed to trap energy levels formed by Na+ ions. The second harmonic generation (SHG) efficiency of the crystal has been confirmed through Kurtz powder tests, suggesting its potential in nonlinear optical applications .
Scientific Research Applications
1. Catalytic Reduction of Nitrophenols
Sodium 4-nitrophenolate is involved in the catalytic reduction of nitrophenols, which are known carcinogens affecting human and aquatic life. Researchers have extensively studied the chemical reduction of nitrophenols using various nanocatalytic systems, with sodium borohydride often serving as the reducing agent. This process is crucial for removing hazardous dyes from aqueous environments and converting them into industrially useful products (Din et al., 2020).
2. Nonlinear Optical Properties
Sodium 4-nitrophenolate plays a significant role in the field of nonlinear optics. Research on sodium 4-nitrophenolate 4-nitrophenol dihydrate crystals has revealed their potential in quadratic nonlinear optics, characterized by a unique herringbone structure and distinct organic chromophores. This highlights the material's applicability in optical technologies (Muthuraman et al., 1999).
3. Environmental Impact Studies
Research on the interaction of sodium nitrite and phenolic waters has shown that sodium 4-nitrophenolate can form in environmental waters through simple contact under ambient conditions. This finding is crucial for understanding the formation of toxic mononitrophenols in natural waters, highlighting the environmental impact of nitrophenols (Patnaik & Khoury, 2004).
4. Photocatalysis
Sodium 4-nitrophenolate has been researched in the context of photocatalytic reduction processes. For example, the study of ZrO2–TiO2 photocatalysts in the presence of sacrificial agents like methanol and sodium sulfite showed enhanced photocatalytic reduction of 4-nitrophenol. This research is vital for developing advanced photocatalytic methods for environmental remediation (Guerrero-Araque et al., 2017).
5. Sensor Development
Sodium 4-nitrophenolate has been utilized in the development of sensors for detecting nitrophenol pollutants. An example is the use of sodium fluorescein as a sensor for detecting trace amounts of 4-nitrophenol, which demonstrates the potential of sodium 4-nitrophenolate in creating simple, inexpensive, and sensitive detection methods for environmental pollutants (Le et al., 2021).
Safety And Hazards
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that has been widely explored by researchers . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on the effects of solvent properties on reaction kinetics for the optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NiP reduction .
properties
IUPAC Name |
sodium;4-nitrophenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURNJKLCYZZBNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-02-7 (Parent) | |
Record name | p-Nitrophenol sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3027320 | |
Record name | Sodium 4-nitrophenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027320 | |
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Molecular Weight |
161.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Dihydrate: Orange powder; [MSDSonline] | |
Record name | p-Nitrophenol sodium salt | |
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Solubility |
SOLUBILITY: 5.97 G/100 CC WATER @ 25 °C /TETRAHYDRATE/, Sol in water | |
Record name | P-NITROPHENOL SODIUM SALT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Nitrophenols inhibit the microbial growth of natural aquatic systems because they uncouple the metabolic process of oxidative phosphorylation. /Nitrophenols/, Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. /Nitrophenols/ | |
Record name | P-NITROPHENOL SODIUM SALT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium 4-nitrophenolate | |
Color/Form |
Yellow crystalline solid | |
CAS RN |
824-78-2, 66924-59-2 | |
Record name | p-Nitrophenol sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-nitro-, sodium salt (1:1) | |
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Record name | Sodium 4-nitrophenolate | |
Source | EPA DSSTox | |
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Record name | Sodium 4-nitrophenolate | |
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Record name | Sodium 4-nitrophenolate dihydrate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | SODIUM P-NITROPHENOXIDE | |
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Record name | P-NITROPHENOL SODIUM SALT | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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